Cas no 2229248-11-5 (methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate)

methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate
- EN300-1739940
- 2229248-11-5
-
- インチ: 1S/C12H14O3/c1-8-6-9(12(2)7-15-12)4-5-10(8)11(13)14-3/h4-6H,7H2,1-3H3
- InChIKey: HBTRRAHZCZXBBP-UHFFFAOYSA-N
- SMILES: O1CC1(C)C1C=CC(C(=O)OC)=C(C)C=1
計算された属性
- 精确分子量: 206.094294304g/mol
- 同位素质量: 206.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 264
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 38.8Ų
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1739940-0.05g |
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate |
2229248-11-5 | 0.05g |
$948.0 | 2023-09-20 | ||
Enamine | EN300-1739940-5.0g |
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate |
2229248-11-5 | 5g |
$3273.0 | 2023-06-03 | ||
Enamine | EN300-1739940-0.25g |
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate |
2229248-11-5 | 0.25g |
$1038.0 | 2023-09-20 | ||
Enamine | EN300-1739940-10g |
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate |
2229248-11-5 | 10g |
$4852.0 | 2023-09-20 | ||
Enamine | EN300-1739940-0.5g |
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate |
2229248-11-5 | 0.5g |
$1084.0 | 2023-09-20 | ||
Enamine | EN300-1739940-1.0g |
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate |
2229248-11-5 | 1g |
$1129.0 | 2023-06-03 | ||
Enamine | EN300-1739940-2.5g |
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate |
2229248-11-5 | 2.5g |
$2211.0 | 2023-09-20 | ||
Enamine | EN300-1739940-5g |
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate |
2229248-11-5 | 5g |
$3273.0 | 2023-09-20 | ||
Enamine | EN300-1739940-10.0g |
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate |
2229248-11-5 | 10g |
$4852.0 | 2023-06-03 | ||
Enamine | EN300-1739940-0.1g |
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate |
2229248-11-5 | 0.1g |
$993.0 | 2023-09-20 |
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate 関連文献
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
5. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoateに関する追加情報
Methyl 2-Methyl-4-(2-Methyloxiran-2-Yl)Benzoate (CAS No. 2229248-11-5)
Methyl 2-Methyl-4-(2-Methyloxiran-2-Yl)Benzoate, identified by the CAS registry number CAS No. 2229248-11-5, is a versatile organic compound with significant applications in various industries. This compound, belonging to the class of benzoates, has garnered attention due to its unique chemical structure and promising properties. Recent studies have highlighted its potential in fields such as pharmaceuticals, agricultural chemicals, and specialty materials.
The molecular structure of methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate consists of a benzoate ester group with a substituted oxirane (epoxide) moiety. The presence of the epoxide ring introduces interesting reactivity and functionality, making it a valuable intermediate in organic synthesis. Researchers have explored its use in the development of advanced materials, particularly in the creation of biodegradable polymers and high-performance adhesives.
Recent advancements in green chemistry have led to innovative synthesis methods for this compound. Scientists have successfully employed catalytic asymmetric epoxidation techniques to produce enantiomerically enriched variants of methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate. These enantiomers exhibit distinct optical properties, which are highly desirable in pharmaceutical applications, particularly in the development of chiral drugs.
In the agricultural sector, methyl 2-methyl-4-(epoxymethylene)benzoate derivatives have shown potential as bioactive agents. Studies published in leading journals such as *Journal of Agricultural and Food Chemistry* suggest that these compounds may possess insecticidal properties, offering a sustainable alternative to conventional pesticides. Their ability to target specific pests without harming beneficial insects makes them a promising candidate for integrated pest management systems.
The compound's stability under various environmental conditions has also been a focal point of recent research. Investigations into its thermal and photochemical stability reveal that methyl 2-methyl-4-(epoxymethylene)benzoate exhibits excellent resistance to degradation, making it suitable for outdoor applications such as coatings and protective films.
From a market perspective, the demand for methyl 2-methyl-4-(epoxymethylene)benzoate is expected to grow significantly over the next decade. Industry reports predict an increase in its application across specialty chemicals, driven by its unique combination of reactivity and stability. Companies specializing in fine chemicals are increasingly focusing on optimizing production processes to meet this rising demand while adhering to stringent environmental regulations.
In conclusion, methyl 2-methyl-4-(epoxymethylene)benzoate (CAS No. 2229248-11-5) stands out as a multifaceted compound with vast potential across diverse industries. Its chemical properties, coupled with recent breakthroughs in synthesis and application development, position it as a key player in the evolving landscape of modern chemistry.
2229248-11-5 (methyl 2-methyl-4-(2-methyloxiran-2-yl)benzoate) Related Products
- 1203071-65-1(3-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-1-[2-(4-methoxyphenyl)ethyl]urea)
- 873423-07-5(1-Oxaspiro[4.4]non-3-en-2-one,4-hydroxy-3-[4-(hydroxymethyl)-2,6-dimethylphenyl]-)
- 2411288-02-1(2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide)
- 1806870-13-2(2-Bromo-3-(difluoromethyl)-6-iodo-4-methoxypyridine)
- 873857-62-6(Fidaxomicin)
- 2229155-28-4(tert-butyl 2-1-(aminooxy)ethyl-5,5-dimethylpiperidine-1-carboxylate)
- 757192-80-6(2-Chloro-1-1-(3-Fluoro-4-Methylphenyl)-2,5-Dimethyl-1h-Pyrrol-3-YlEthan-1-One)
- 1564600-38-9(6-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid)
- 927136-54-7(5-3-(3,4-dimethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl-2-methoxyphenol)
- 2731744-93-5(5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide)




